6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
6-(4-Bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolo-pyrimidinone derivative characterized by a bicyclic core structure. The compound features a 4-bromobenzyl substituent at position 6 and a 3-chloro-4-methylphenyl group at position 3 (Fig. 1).
Properties
IUPAC Name |
6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN5O/c1-11-2-7-14(8-15(11)20)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-5-13(19)6-4-12/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZMHSNZDBVDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis and Structural Characteristics
The synthesis of triazolopyrimidines typically involves multi-step reactions that include cyclization and substitution processes. The specific compound features a triazole ring fused with a pyrimidine , which enhances its pharmacological profile. The bromobenzyl and chloro-methylphenyl substituents are crucial for modulating biological activity.
Anticancer Properties
Recent studies have indicated that compounds within the triazolopyrimidine family exhibit significant anticancer properties. For instance, 6-(4-bromobenzyl) derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that this compound effectively reduced viability in human cancer cells, suggesting a potential role as an anticancer agent .
Antimicrobial Activity
The compound's antimicrobial activity has also been explored. Studies have reported that triazolopyrimidines can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism is believed to involve interference with bacterial DNA synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of This compound is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| 4-Bromobenzyl | Enhances anticancer activity |
| 3-Chloro-4-methylphenyl | Contributes to anti-inflammatory effects |
| Triazole-Pyrimidine core | Essential for overall biological activity |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity at low concentrations .
- Antimicrobial Evaluation : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results revealed significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
- Inflammation Model : In vivo studies using animal models demonstrated that treatment with this compound significantly reduced inflammatory markers in tissues subjected to induced inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Planarity
The triazolo[4,5-d]pyrimidinone core is shared across analogs, including 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (hereafter Compound A) . Crystallographic studies of Compound A reveal that the triazolo-pyrimidinone ring system is fully planar (maximum deviation: 0.021 Å), forming a conjugated π-system . This planarity is critical for electronic delocalization and may enhance binding affinity in biological targets. The target compound likely exhibits similar planarity, given the shared core.
Substituent Effects on Physicochemical Properties
Position 3 Substituents
- Target Compound : 3-chloro-4-methylphenyl group.
- The chloro substituent is electron-withdrawing, while the methyl group adds steric bulk.
- Compound A : Phenyl group.
- Lacking halogen or alkyl substituents, this group is less sterically hindered and electronically neutral.
The chloro and methyl groups in the target compound may enhance metabolic stability and hydrophobic interactions compared to Compound A .
Position 6 Substituents
- Target Compound : 4-bromobenzyl group.
- Bromine increases molecular weight (atomic mass: 79.9) and lipophilicity. The benzyl moiety introduces aromaticity.
- Compound A: Isopropyl group. A smaller, aliphatic substituent that reduces steric hindrance and improves solubility in nonpolar environments.
The bromobenzyl group in the target compound likely reduces aqueous solubility but enhances binding to hydrophobic pockets in proteins or nucleic acids.
Position 5 Substituents
- Compound A includes a 4-chlorophenoxy group at position 5, absent in the target compound.
Crystallographic and Spectral Data
Compound A crystallizes in a monoclinic system (space group: C2/c) with unit cell parameters:
- $ a = 16.8429 \, \text{Å}, \, b = 11.7890 \, \text{Å}, \, c = 18.8309 \, \text{Å}, \, \beta = 91.737^\circ $ .
- The dihedral angles between the triazolo-pyrimidinone core and phenyl rings are 1.09° (C1–C6) and 87.74° (C11–C16), indicating partial conjugation and steric distortion .
While crystallographic data for the target compound are unavailable, the structural rigidity observed in Compound A suggests that the target’s bromobenzyl and chloro-methylphenyl groups may induce similar distortions, affecting molecular packing and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
